Osmundacetone

Descripción general

Descripción

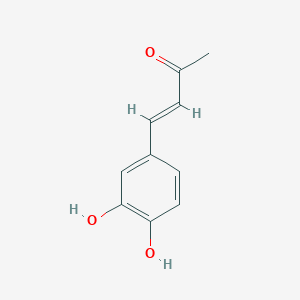

Osmundacetone is an organic compound characterized by the presence of a benzene ring substituted with two hydroxyl groups and an α,β-unsaturated carbonyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Osmundacetone can be synthesized through several methods. One common approach involves the condensation of 3,4-dihydroxybenzaldehyde with acetone in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or distillation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Isolation and Purification Reactions

Osmundacetone is extracted and purified through multistep chromatographic processes:

-

Initial extraction : Crude plant material is fractionated using Diaion HP-20 gel with a water/methanol gradient, yielding 15 fractions .

-

Secondary purification : Fraction F05 undergoes C18 reverse-phase chromatography (water/MeOH gradient) to isolate sub-fractions .

-

Final isolation : Sub-fraction F0509 is separated via Sephadex LH-20 gel and SNAP Ultra cartridges (chloroform/MeOH/water) to obtain pure OAC (3.4 mg yield) .

Table 1: Isolation Protocol

| Step | Column Material | Solvent System | Key Fraction | Yield |

|---|---|---|---|---|

| 1 | Diaion HP-20 | H₂O → MeOH | F05 | 1.2 g |

| 2 | C18 SNAP Ultra | H₂O/MeOH (100:0 → 40:60) | F0509 | 47.5 mg |

| 3 | Sephadex LH-20 + C18 | CHCl₃/MeOH/H₂O (95:5:0.5) | OAC | 3.4 mg |

Antioxidant Activity and ROS Scavenging

OAC mitigates oxidative stress via direct radical scavenging and upregulation of protective proteins:

-

DPPH assay : IC₅₀ = 7.88 ± 0.02 μM, indicating strong free radical neutralization .

-

ROS reduction : At 1–2 μM, OAC suppresses glutamate-induced ROS in HT22 neuronal cells by 40–60% .

-

Protein induction : Western blot analysis confirms OAC upregulates HSP70 and HO-1, enhancing cellular antioxidant defenses .

Mechanistic Insight :

OAC’s α,β-unsaturated ketone moiety enables electron transfer to quench reactive oxygen species (ROS) . Concurrently, it activates the Nrf2 pathway, triggering antioxidant gene expression .

Xanthine Oxidase (XO) Inhibition

This compound competitively inhibits XO, a key enzyme in uric acid production:

-

Binding mechanism :

Table 2: Enzymatic Inhibition Profile

| Target Enzyme | IC₅₀ (μM) | Mechanism | Key Residues |

|---|---|---|---|

| Xanthine oxidase | 129.08 | Competitive inhibition, static quenching | Phe914, Phe1009 |

| ROS scavenging | 7.88 | Radical neutralization, Nrf2 activation | N/A |

Comparative Analysis of Activities

Aplicaciones Científicas De Investigación

Osmundacetone has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential antioxidant properties and its ability to interact with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: It is used in the development of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism by which Osmundacetone exerts its effects is primarily through its interaction with cellular components. The hydroxyl groups on the benzene ring can form hydrogen bonds with proteins and nucleic acids, potentially altering their function. Additionally, the α,β-unsaturated carbonyl group can participate in Michael addition reactions, leading to the formation of covalent adducts with nucleophiles in biological systems.

Comparación Con Compuestos Similares

Similar Compounds

3,4-Dihydroxybenzaldehyde: Lacks the α,β-unsaturated carbonyl group.

4-Hydroxybenzylideneacetone: Contains only one hydroxyl group on the benzene ring.

3,4-Dimethoxybenzylideneacetone: The hydroxyl groups are replaced with methoxy groups.

Uniqueness

Osmundacetone is unique due to the presence of both hydroxyl groups and an α,β-unsaturated carbonyl group, which confer distinct chemical reactivity and biological activity

Actividad Biológica

Osmundacetone (OSC), a natural compound isolated from the plant Elsholtzia ciliata, has garnered attention for its diverse biological activities, particularly in the fields of oncology and neurology. This article delves into the compound's mechanisms of action, therapeutic potential, and relevant case studies, supported by research findings.

This compound exhibits several biological activities, including:

- Antioxidant Properties : OSC functions as a potent antioxidant, reducing oxidative stress and protecting neuronal cells from damage caused by reactive oxygen species (ROS).

- Anti-Angiogenic Effects : It inhibits angiogenesis, which is crucial in tumor growth and progression, particularly in infantile hemangiomas.

- Neuroprotective Effects : OSC shows promise in protecting against neurodegenerative processes, particularly those induced by glutamate toxicity.

1. Inhibition of Angiogenesis in Infantile Hemangiomas

A recent study explored the effects of OSC on endothelial cells derived from infantile hemangiomas (HemECs). The findings are summarized in Table 1.

| Parameter | Control | This compound Treatment |

|---|---|---|

| Cell Viability | 100% | 45% |

| Apoptosis Rate | 5% | 30% |

| VEGFR2 Expression | High | Significantly Reduced |

| MMP9 Expression | High | Significantly Reduced |

The study demonstrated that OSC significantly reduced the viability of HemECs while promoting apoptosis. It also downregulated the expression of angiogenesis-related proteins such as VEGFR2 and MMP9, indicating its potential as a therapeutic agent for treating infantile hemangiomas .

2. Neuroprotective Effects Against Glutamate-Induced Toxicity

This compound's neuroprotective properties were evaluated using HT22 hippocampal neuronal cells subjected to glutamate-induced oxidative stress. Key results are presented in Table 2.

| Parameter | Control | This compound (2 μM) |

|---|---|---|

| Cell Viability | 60% | 98% |

| ROS Accumulation | High | Significantly Reduced |

| Apoptotic Cell Count | High | Significantly Reduced |

| HSP70 Expression | Low | Elevated |

The treatment with OSC at a concentration of 2 μM restored cell viability to nearly normal levels and significantly reduced ROS accumulation. Additionally, it enhanced the expression of protective proteins like Heat Shock Protein 70 (HSP70) and heme oxygenase-1 (HO-1), demonstrating its ability to trigger cellular defense mechanisms against oxidative stress .

Case Study: Cerebral Ischemia-Reperfusion Injury

In a rat model of cerebral ischemia-reperfusion injury, OSC was administered to evaluate its neuroprotective effects. The results indicated that OSC significantly mitigated neurological deficits and reduced infarct size compared to control groups. Key findings included:

- Improvement in Neurological Scores : Rats treated with OSC showed better recovery in neurological function.

- Reduction in Oxidative Stress Markers : Levels of malondialdehyde (MDA) were significantly lower in treated rats, indicating reduced lipid peroxidation.

These findings suggest that OSC may be beneficial in treating conditions associated with oxidative stress and ischemic injuries .

Propiedades

IUPAC Name |

(E)-4-(3,4-dihydroxyphenyl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7(11)2-3-8-4-5-9(12)10(13)6-8/h2-6,12-13H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFZKRGUGKLILR-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20703309 | |

| Record name | Osmundacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123694-03-1 | |

| Record name | Osmundacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (E)-3,4-Dihydroxybenzylideneacetone impact bone cells?

A1: (E)-3,4-Dihydroxybenzylideneacetone (compound 1) exhibits a dual effect on bone cell activity. It inhibits the formation of osteoclasts, cells responsible for bone resorption. This inhibitory effect was observed in C57BL/6 bone marrow monocyte/macrophages with an IC50 of 7.8 μM. [] Simultaneously, compound 1 stimulates the differentiation of MC3T3-E1 cells into osteoblasts, cells responsible for bone formation. This activity is linked to the induction of Runt-related transcription factor 2, alkaline phosphatase, and osteocalcin, all essential for osteoblast function. [] This dual action makes (E)-3,4-Dihydroxybenzylideneacetone a promising candidate for further investigation in osteoporosis treatment.

Q2: How does modifying the structure of (E)-3,4-Dihydroxybenzylideneacetone influence its activity?

A2: The research explored structure-activity relationships (SAR) by creating derivatives of (E)-3,4-Dihydroxybenzylideneacetone. One notable derivative, (E)-4-(3-Hydroxy-4-methoxyphenyl)-3-buten-2-one (compound 2c), displayed a significant enhancement in inhibiting osteoclast formation (IC50 of 0.11 μM), while maintaining its ability to stimulate osteoblast activity. [] Another derivative, (E)-4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one (compound 2g), demonstrated a two-fold increase in alkaline phosphatase production at 50 μM compared to compound 1, without affecting its osteoclast-inhibitory activity. [] These findings underscore the potential for targeted structural modifications to fine-tune the compound's activity and potentially enhance its therapeutic benefits.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.